Methdilazine

Catalog No.
S596923
CAS No.
1982-37-2
M.F
C18H20N2S
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methdilazine

CAS Number

1982-37-2

Product Name

Methdilazine

IUPAC Name

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H20N2S/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3

InChI Key

HTMIBDQKFHUPSX-UHFFFAOYSA-N

SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42

solubility

1.47e-02 g/L

Synonyms

methdilazine, methdilazine hydrochloride

Canonical SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42

The exact mass of the compound Methdilazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.348 mg/l1.47e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244191. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of N-alkylpyrrolidine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Histamine Receptor Antagonist

Methdilazine functions as a histamine H1 receptor antagonist []. Histamine is a signaling molecule involved in allergic reactions, inflammation, and immune response. By blocking H1 receptors, methdilazine can inhibit the actions of histamine, leading to effects like reduced allergic symptoms and suppression of inflammatory responses in research models []. This property makes it useful for investigating allergic rhinitis, asthma, and other histamine-mediated conditions.

Calcium Channel Blocker

Studies suggest that methdilazine might also possess calcium channel blocking activity []. Calcium channels are essential for various cellular functions, including muscle contraction, neurotransmission, and hormone secretion. By interfering with calcium influx, methdilazine may have potential applications in research on cardiovascular disorders, smooth muscle function, and neuronal activity []. However, further research is needed to fully elucidate its role in these areas.

In Vitro and In Vivo Studies

Methdilazine's versatility extends to its use in in vitro (laboratory) and in vivo (animal) research settings. In cell culture experiments, it can be used to modulate histamine signaling pathways or study its effects on calcium homeostasis within cells [, ]. In vivo models, methdilazine can be administered to animals to investigate its impact on allergic responses, inflammatory processes, or specific organ functions []. These research applications provide valuable insights into the mechanisms of action of methdilazine and its potential therapeutic effects.

Methdilazine is a phenothiazine derivative primarily recognized for its antihistaminic properties. Chemically, it is classified under the broader category of organic compounds known as phenothiazines, characterized by a tricyclic structure consisting of two benzene rings linked by a thiazine ring. The molecular formula for Methdilazine is C18H20N2SC_{18}H_{20}N_{2}S with a molecular weight of approximately 296.43 g/mol . It appears as a white microcrystalline powder with a slight odor and is soluble in water .

Methdilazine functions primarily as a histamine H1 receptor antagonist, blocking the action of histamine, which is responsible for various allergic symptoms such as itching, swelling, and vasodilation . The compound interacts with the receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, providing temporary relief from allergic reactions .

Reaction Mechanism

  • Binding to H1 Receptors: Methdilazine competes with histamine for binding sites on H1 receptors.
  • Inhibition of Histamine Effects: By blocking these receptors, Methdilazine prevents the physiological effects induced by histamine, such as increased vascular permeability and bronchoconstriction.

Methdilazine exhibits a range of biological activities due to its antihistaminic effects. It is effective in treating conditions associated with allergic reactions, including:

  • Allergic rhinitis
  • Dermatoses with pruritus
  • Motion sickness

The compound may also exhibit sedative effects and has been associated with various adverse reactions such as drowsiness, dizziness, and gastrointestinal disturbances .

Methdilazine can be synthesized through several methods that typically involve the reaction of phenothiazine derivatives with appropriate alkylating agents. A common synthesis route includes:

  • Starting Material: Phenothiazine.
  • Alkylation: Reaction with an alkyl halide (e.g., chloroethane) in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Purification: The resulting product is purified through crystallization or chromatography techniques.

This synthesis allows for the introduction of various side chains that can modify the pharmacological properties of the compound.

Methdilazine is primarily used in clinical settings for:

  • Allergy Treatment: It alleviates symptoms associated with allergic reactions.
  • Dermatological Uses: It is effective in managing pruritus related to skin conditions.
  • Sedation: Due to its sedative properties, it may be used off-label for anxiety or sleep disorders.

Interaction studies indicate that Methdilazine may have significant interactions with other medications:

  • CNS Depressants: Increased sedation when used concurrently with other central nervous system depressants.
  • Anticholinergic Effects: May enhance anticholinergic side effects when combined with other anticholinergic drugs.
  • Alcohol: Concurrent use can amplify drowsiness and impair motor skills.

Adverse effects from these interactions can include increased risk of sedation and cognitive impairment .

Similar Compounds: Comparison

Methdilazine shares structural similarities and therapeutic applications with several other compounds in the phenothiazine class. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
ChlorpromazineC17H19ClN2SAntipsychotic; used for schizophrenia
PromethazineC17H20N2SAntihistamine; used for allergies and nausea
ThioridazineC18H22N2SAntipsychotic; used for schizophrenia

Uniqueness of Methdilazine

Methdilazine is unique due to its specific balance between antihistaminic activity and sedative properties, making it particularly suitable for treating allergic conditions while also providing some degree of sedation. Unlike other compounds like Chlorpromazine or Thioridazine, which are primarily antipsychotics, Methdilazine's primary application remains within allergy treatment.

Physical Description

Crystals. (NTP, 1992)
Solid

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Exact Mass

296.13471982 g/mol

Monoisotopic Mass

296.13471982 g/mol

Heavy Atom Count

21

LogP

5.23
5.23 (LogP)
4.3

Melting Point

189 to 190 °F (NTP, 1992)
87-88 °C
87 - 88 °C

UNII

4Q13LY9Z8X

Related CAS

1229-35-2 (hydrochloride)

Drug Indication

Used for the symptomatic relief of hypersensitivity reactions and particularly for the control of pruritic skin disorders

Pharmacology

In allergic reactions an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil. Once released, histamine can react with local or widespread tissues through histamine receptors. Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. Histamine also increases vascular permeability and potentiates pain. Methdilazine is a histamine H1 antagonist. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD04 - Methdilazine

Mechanism of Action

Methdilazine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

1982-37-2

Absorption Distribution and Excretion

Well absorbed in the digestive tract.

Wikipedia

Methdilazine
2C-H

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024
Rani Basu L, Mazumdar K, Dutta NK, Karak P, Dastidar SG: Antibacterial property of the antipsychotic agent prochlorperazine, and its synergism with methdilazine. Microbiol Res. 2005;160(1):95-100. [PMID:15782943]
Chattopadhyay D, Mukherjee T, Pal P, Saha B, Bhadra R: Altered membrane permeability as the basis of bactericidal action of methdilazine. J Antimicrob Chemother. 1998 Jul;42(1):83-6. [PMID:9700532]
Chattopadhyay D, Dastidar SG, Chakrabarty AN: Antimicrobial properties of methdilazine and its synergism with antibiotics and some chemotherapeutic agents. Arzneimittelforschung. 1988 Jul;38(7):869-72. [PMID:2905130]

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